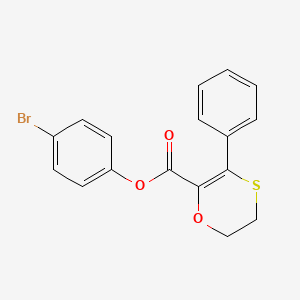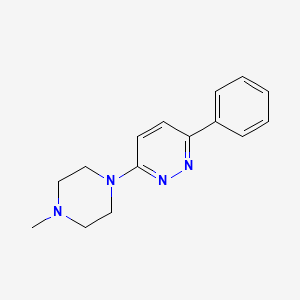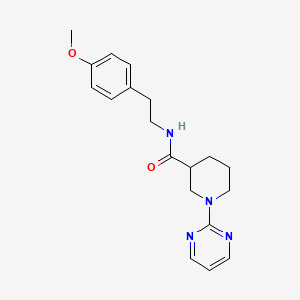
C18H15BrFN3O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C18H15BrFN3O4 is a complex organic molecule that contains bromine, fluorine, nitrogen, oxygen, carbon, and hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H15BrFN3O4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route can vary depending on the desired purity and yield. Common reaction conditions include the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
C18H15BrFN3O4: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
C18H15BrFN3O4: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C18H15BrFN3O4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
C18H15ClFN3O4: Similar structure but with chlorine instead of bromine.
C18H15BrFN3O3: Similar structure but with one less oxygen atom.
C17H14BrFN3O4: Similar structure but with one less carbon atom.
Uniqueness
C18H15BrFN3O4: is unique due to its specific combination of bromine, fluorine, and nitrogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H15BrFN3O4 |
|---|---|
Molecular Weight |
436.2 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H15BrFN3O4/c1-26-15-6-11-14(7-16(15)27-2)21-9-23(18(11)25)8-17(24)22-13-4-3-10(19)5-12(13)20/h3-7,9H,8H2,1-2H3,(H,22,24) |
InChI Key |
DZFZLVPMMILCPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)Br)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}benzenesulfonamide](/img/structure/B15105209.png)
![{3-[2-(4-Chlorophenyl)benzimidazolyl]propoxy}benzene](/img/structure/B15105213.png)

![Tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B15105223.png)

![4-(1H-indol-3-yl)-1-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one](/img/structure/B15105253.png)
![4-{[(2-Phenylquinolin-4-yl)carbonyl]amino}butanoic acid](/img/structure/B15105257.png)
![3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15105258.png)
![2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide](/img/structure/B15105260.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide](/img/structure/B15105263.png)
![1-{2-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ylthio]acetyl}pyrrolidin-2-one](/img/structure/B15105280.png)
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B15105294.png)

![Ethyl [2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B15105297.png)
